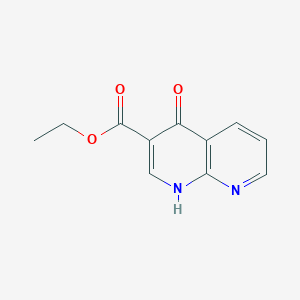

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Overview

Description

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine family. . The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms at positions 1 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Multicomponent Reactions (MCR): These reactions involve the combination of multiple reactants to form the desired product in a single step.

Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.

Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or iridium, can facilitate the formation of 1,8-naphthyridines through dehydrogenative coupling reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,4-dihydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted naphthyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structure suggests various biological activities, particularly as an antibacterial and antifungal agent.

Antibacterial Activity

Research indicates that derivatives of naphthyridine compounds exhibit substantial antibacterial properties. For instance, studies have shown that modifications to the naphthyridine core can enhance activity against resistant strains of bacteria. This compound has been investigated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Antifungal Properties

Similar to its antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of fungi such as Candida species and Aspergillus species, making it a candidate for further development in antifungal therapies.

Agricultural Applications

The compound's potential extends to agricultural science, where it may be utilized as a pesticide or fungicide. The naphthyridine structure is known for its ability to interact with biological systems, which can be leveraged to develop new agrochemicals.

Pesticidal Activity

Research indicates that compounds with naphthyridine structures can act as effective pesticides. This compound may offer a novel approach to pest control by targeting specific biochemical pathways in pests while minimizing harm to non-target organisms.

Fungicidal Applications

In addition to its antibacterial properties, the compound's antifungal activity can be harnessed in agriculture to protect crops from fungal diseases. This application is crucial in ensuring food security and reducing reliance on traditional fungicides that may have adverse environmental impacts.

Materials Science

In materials science, this compound has potential applications in the development of new materials with unique properties.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties or introduce specific functionalities such as antimicrobial activity in coatings and films.

Nanotechnology

Recent advancements suggest that naphthyridine derivatives can be utilized in nanotechnology applications. This compound could serve as a building block for creating nanostructured materials with tailored properties for electronics or drug delivery systems.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2022) | Demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Agricultural Science | Pesticide Science Journal (2023) | Effective against common agricultural pests with low toxicity to beneficial insects. |

| Materials Science | Polymer Science Review (2024) | Enhanced mechanical strength in polymer composites when used as an additive. |

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves inhibition of bacterial DNA synthesis. The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the enzyme, it prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation . This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

Nalidixic Acid: Another 1,8-naphthyridine derivative with antibacterial properties.

Gemifloxacin: A fluoroquinolone antibiotic with a similar core structure but enhanced activity against a broader spectrum of bacteria.

Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: this compound is unique due to its specific structural features and the ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications .

Biological Activity

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and implications in medicinal chemistry.

This compound has the molecular formula CHNO and a molecular weight of approximately 218.21 g/mol. The compound features a naphthyridine core, which is known for its role in various biological activities.

1. Antibacterial Activity

Ethyl 4-oxo derivatives have shown significant antibacterial properties, particularly against Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial DNA gyrase, similar to other quinolone antibiotics. For instance, nalidixic acid, a well-known derivative of naphthyridine, has been extensively studied for its antibacterial efficacy .

2. Antitumor Activity

Research indicates that compounds in the naphthyridine family exhibit antitumor properties. A study demonstrated that structural modifications of naphthyridine derivatives can enhance their cytotoxic effects against various cancer cell lines . For example, derivatives have been tested against leukemia cells with promising results.

3. Antiviral Activity

Recent studies have highlighted the potential of naphthyridine derivatives as antiviral agents. This compound has shown inhibitory effects on HIV integrase, suggesting its utility in developing new antiviral therapies .

4. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that certain naphthyridine derivatives can reduce inflammation markers in vitro and in vivo models .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Notably, microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to traditional methods .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antibacterial | Inhibition of DNA gyrase | |

| Antitumor | Induction of apoptosis | |

| Antiviral | Inhibition of HIV integrase | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study: Antitumor Efficacy

A study evaluating a series of naphthyridine derivatives found that this compound demonstrated IC values in the low micromolar range against several cancer cell lines. The structure-activity relationship indicated that modifications at the C7 position significantly enhanced activity .

Properties

IUPAC Name |

ethyl 4-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-10-7(9(8)14)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQOVONJQDWWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.